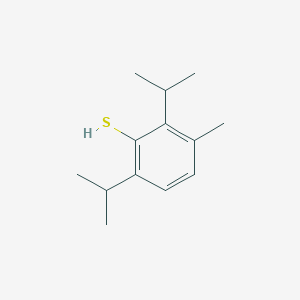![molecular formula C19H24N4O3 B14348301 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine CAS No. 90539-25-6](/img/structure/B14348301.png)
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde.
Attachment of the Butyl Chain: The benzodioxole is then reacted with a butyl halide under basic conditions to form the butyl ether.
Formation of the Piperazine Ring: The butyl ether is then reacted with piperazine to form the piperazine derivative.
Formation of the Pyrazine Ring: Finally, the piperazine derivative is reacted with a pyrazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials. Its multiple functional groups allow it to be incorporated into polymers and other materials, potentially leading to new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine involves its interaction with various molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine and pyrazine rings can interact with various receptors and enzymes. These interactions can lead to changes in the activity of these proteins, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound also contains the benzodioxole moiety but has a different functional group attached to it.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine lies in its combination of functional groups. The presence of the benzodioxole, piperazine, and pyrazine rings in a single molecule provides it with unique chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
90539-25-6 |
|---|---|
Formule moléculaire |
C19H24N4O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[4-[4-(1,3-benzodioxol-5-yloxy)butyl]piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C19H24N4O3/c1(2-12-24-16-3-4-17-18(13-16)26-15-25-17)7-22-8-10-23(11-9-22)19-14-20-5-6-21-19/h3-6,13-14H,1-2,7-12,15H2 |
Clé InChI |
LLNHHDXKJUGZCR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)

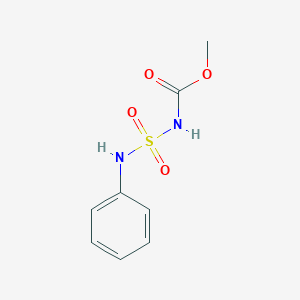


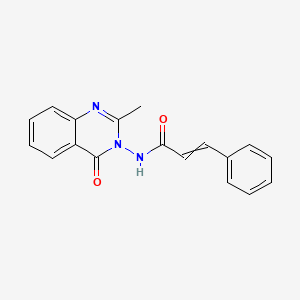
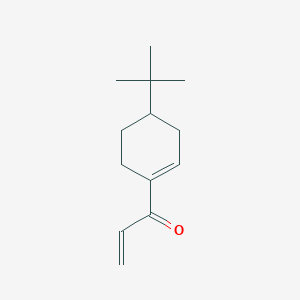

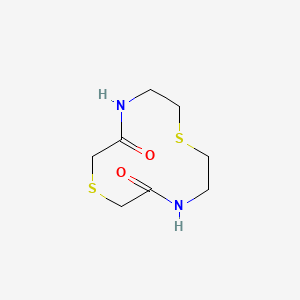
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
